4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
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Overview
Description
4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a dibutylsulfamoyl group and a 2-methyl-1,3-benzothiazol-5-yl moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the dibutylsulfamoyl group and the 2-methyl-1,3-benzothiazol-5-yl moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and thiazole derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, with catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents, or electrophiles like alkyl halides in non-polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide: shares similarities with other benzamide derivatives and sulfonamide compounds.
N-(2-methyl-1,3-benzothiazol-5-yl)benzamide: Lacks the dibutylsulfamoyl group, which may affect its chemical reactivity and biological activity.
4-(dibutylsulfamoyl)benzamide: Lacks the 2-methyl-1,3-benzothiazol-5-yl moiety, which may influence its overall properties.
Uniqueness
The unique combination of the dibutylsulfamoyl group and the 2-methyl-1,3-benzothiazol-5-yl moiety in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S2/c1-4-6-14-26(15-7-5-2)31(28,29)20-11-8-18(9-12-20)23(27)25-19-10-13-22-21(16-19)24-17(3)30-22/h8-13,16H,4-7,14-15H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZOJCWGDWMMRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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